BenchChemオンラインストアへようこそ!

(-)-Syringaresinol

Longevity Metabolic Disorders Gene Regulation

Select (-)-Syringaresinol to leverage its validated oral bioavailability and chiral-specific activity. Unlike the (+)-enantiomer, which activates SIRT1, (-)-syringaresinol exhibits potent anti-inflammatory, chondroprotective, and neurite-outgrowth effects through PI3K-Akt/MAPK/Wnt and NF-κB pathways [1][2][3][4]. Ideal for IBD (DSS-induced), DMOAD (DMM surgical), and neuroregeneration (PC12h) models. Procure with confidence for reproducible, mechanistically-distinct preclinical research.

Molecular Formula C22H26O8
Molecular Weight 418.4 g/mol
CAS No. 6216-81-5
Cat. No. B600719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Syringaresinol
CAS6216-81-5
Molecular FormulaC22H26O8
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
InChIInChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m1/s1
InChIKeyKOWMJRJXZMEZLD-WRMVBYCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Syringaresinol (CAS 6216-81-5): Lignan Compound Procurement Guide for Anti-Inflammatory and Anticancer Research


(-)-Syringaresinol is a furofuran-type lignan, a class of polyphenolic secondary metabolites formed by the β-β linkage of two sinapyl alcohol units, naturally occurring in various medicinal plants and cereals [1]. This compound has garnered scientific interest due to its demonstrated antioxidant, anti-inflammatory, and anticancer properties, which are mediated through multiple signaling pathways including PI3K-Akt/MAPK/Wnt and NF-κB [1]. Notably, (-)-syringaresinol is an orally active enantiomer, a crucial pharmacokinetic advantage that distinguishes it from many lignan analogs and expands its utility for in vivo research applications .

Why (-)-Syringaresinol Cannot Be Replaced by Other Lignans or Its Enantiomer


Generic substitution with other lignans like pinoresinol or medioresinol, or even the (+)-enantiomer of syringaresinol, is scientifically invalid due to profound, stereospecific differences in biological activity and target engagement. Studies reveal that while (+)-syringaresinol potently upregulates the longevity-associated SIRT1 gene, (-)-syringaresinol exhibits no such activity, demonstrating a complete functional divergence based on absolute configuration [1]. Furthermore, in cytotoxic evaluations, the structurally similar lignan (±)-pinoresinol shows potent activity, whereas (±)-syringaresinol (racemic) is comparatively weaker, highlighting that even minor structural variations within the lignan class lead to disparate therapeutic profiles [2]. Relying on an uncharacterized lignan mixture or incorrect enantiomer risks experimental failure, data misinterpretation, and invalid conclusions in preclinical studies.

Quantitative Evidence Guide for (-)-Syringaresinol: Validating Differentiation from Analogs


SIRT1 Gene Expression: Complete Enantioselective Divergence

In a direct enantiomer comparison, (+)-syringaresinol significantly upregulated SIRT1 gene expression, while (-)-syringaresinol showed no activity at all [1]. This stark contrast provides a clear, functional basis for selecting the correct enantiomer for SIRT1-related research. The difference is qualitative, not merely quantitative.

Longevity Metabolic Disorders Gene Regulation

In Vivo Efficacy in Ulcerative Colitis: Dose-Dependent Therapeutic Effect

In a DSS-induced ulcerative colitis mouse model, oral administration of (-)-syringaresinol produced dose-dependent therapeutic benefits [1]. Key outcomes included increased body weight and colon length, alongside decreased disease activity index (DAI) scores, with effects observed at doses of 10, 20, and 40 mg/kg.

Inflammatory Bowel Disease Gastroenterology Intestinal Barrier

Osteoarthritis Model: In Vivo Cartilage Protection and Symptom Reversal

In a surgical DMM mouse model of osteoarthritis, treatment with syringaresinol significantly reversed the elevated OARSI histological scores, indicating attenuation of cartilage degeneration [1]. This was accompanied by in vitro suppression of key inflammatory mediators (NO, PGE2, IL-6, TNF-α) and matrix-degrading enzymes (MMP-13) in IL-1β-stimulated chondrocytes.

Osteoarthritis Rheumatology Cartilage Degeneration

Neuritogenic Activity: Equivalent Potency Across Enantiomers

In a direct comparison using optically pure enantiomers separated by chiral HPLC, both (+)- and (-)-syringaresinol exhibited dose-dependent neuritogenesis in PC12h cells across a concentration range of 0.24 to 24 μM [1]. The activity was equivalent between the two enantiomers, indicating that for this specific neurotrophic application, either enantiomer may be suitable.

Neuroregeneration Neuroprotection Neurite Outgrowth

Cytotoxic Activity: Distinct Profile from Pinoresinol and Medioresinol

In a comparative cytotoxicity study of lignans isolated from Helicteres hirsuta, (±)-pinoresinol exhibited potent cytotoxic effects against a panel of cancer cell lines, whereas (±)-syringaresinol and (±)-medioresinol were reported to be less active [1]. This underscores that even among closely related furofuran lignans, the specific substitution pattern (e.g., methoxy vs. hydroxy groups) profoundly influences antiproliferative potency.

Cancer Cytotoxicity Natural Products

Prioritized Research and Application Scenarios for (-)-Syringaresinol Based on Validated Evidence


Preclinical Models of Inflammatory Bowel Disease (IBD)

(-)-Syringaresinol is a high-priority candidate for investigating novel therapies for ulcerative colitis and related inflammatory bowel diseases. Its demonstrated oral efficacy in a DSS-induced mouse model, including dose-dependent improvements in body weight, colon length, and disease activity index, provides a robust foundation for further mechanistic studies and translational research [1]. Researchers can confidently procure this compound for in vivo IBD studies, leveraging its validated pharmacokinetic advantage of oral bioavailability.

Osteoarthritis Disease Modification and Anti-Inflammatory Studies

For projects focused on discovering disease-modifying osteoarthritis drugs (DMOADs), (-)-syringaresinol presents a compelling case. Evidence from a surgical DMM mouse model shows it can attenuate cartilage degeneration and reverse histological damage scores, going beyond mere symptomatic relief [1]. This compound is ideal for probing the NF-κB pathway's role in OA pathogenesis and for validating new therapeutic targets aimed at protecting joint structure.

Neurotrophic and Neurite Outgrowth Assays

In neuroscience research, particularly in neuroregeneration and neuroprotection, (-)-syringaresinol can serve as a reliable tool for inducing neurite outgrowth. Direct comparison with its (+)-enantiomer shows equivalent potency in PC12h cells [1]. This allows researchers to use (-)-syringaresinol in assays where chiral purity may be less critical than consistent neurotrophic activity, simplifying procurement and experimental design for studies on neuronal differentiation and repair.

SIRT1-Independent Longevity or Metabolic Studies

The stark enantioselectivity for SIRT1 activation provides a unique experimental control. Since (-)-syringaresinol is inactive at SIRT1 while (+)-syringaresinol is active, researchers can use (-)-syringaresinol as a negative control or to dissect SIRT1-independent effects of lignans in aging, metabolism, and related fields [1]. This application is critical for generating clean, interpretable data in genetic and pharmacological studies of the sirtuin pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Syringaresinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.